

Fmoc-D-Gla(otbu)2-OH structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Fmoc-D-Gla(otbu)2-OH**

Cat. No.: **B557689**

[Get Quote](#)

In-Depth Technical Guide: Fmoc-D-Gla(OtBu)2-OH

This guide provides a comprehensive overview of **Fmoc-D-Gla(OtBu)2-OH**, a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Fmoc-D-Gla(OtBu)2-OH is a protected form of D-gamma-carboxyglutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, while the two tert-butyl (OtBu) groups protect the gamma-carboxyl groups, making it ideal for use in Fmoc-based solid-phase peptide synthesis (SPPS).^{[1][2][3]} This strategic protection allows for the specific and controlled incorporation of D-Gla residues into peptide sequences.

A summary of its key quantitative properties is presented below.

Property	Value
Molecular Weight	525.6 g/mol [4] [5]
Molecular Formula	C29H35NO8 [4] [5]
CAS Number	111662-65-8 [4]
Monoisotopic Mass	525.23626707 Da [5]

Chemical Structure

The structure of **Fmoc-D-Gla(OtBu)2-OH** features a central D-glutamic acid core. The alpha-amino group is protected by an Fmoc group, and the two gamma-carboxyl groups are protected as tert-butyl esters.

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid.[\[5\]](#)

Applications in Research and Drug Development

Fmoc-D-Gla(OtBu)2-OH is primarily utilized as a specialized amino acid derivative in Fmoc solid-phase peptide synthesis (SPPS).[\[1\]](#) Its main application is the introduction of the rare amino acid, gamma-carboxyglutamic acid (Gla), into peptides.[\[6\]](#) The post-translational gamma-carboxylation of glutamic acid is critical for the function of several proteins, notably in blood coagulation.[\[6\]](#)[\[7\]](#)

The incorporation of D-amino acids, such as D-Gla, into peptide-based therapeutics can offer significant advantages, including:

- Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids.[\[1\]](#)
- Improved Pharmacokinetic Properties: Increased stability can lead to a longer half-life in vivo.

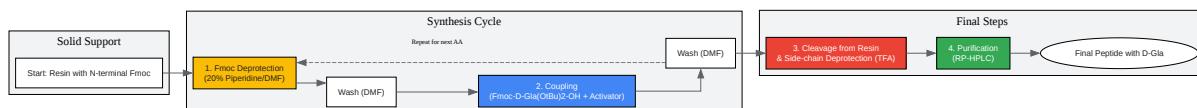
This makes **Fmoc-D-Gla(OtBu)2-OH** a valuable reagent in the development of novel peptide drugs with improved therapeutic profiles.[\[8\]](#)

Experimental Protocols: Incorporation via Fmoc-SPPS

The following is a generalized protocol for the incorporation of **Fmoc-D-Gla(OtBu)2-OH** into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

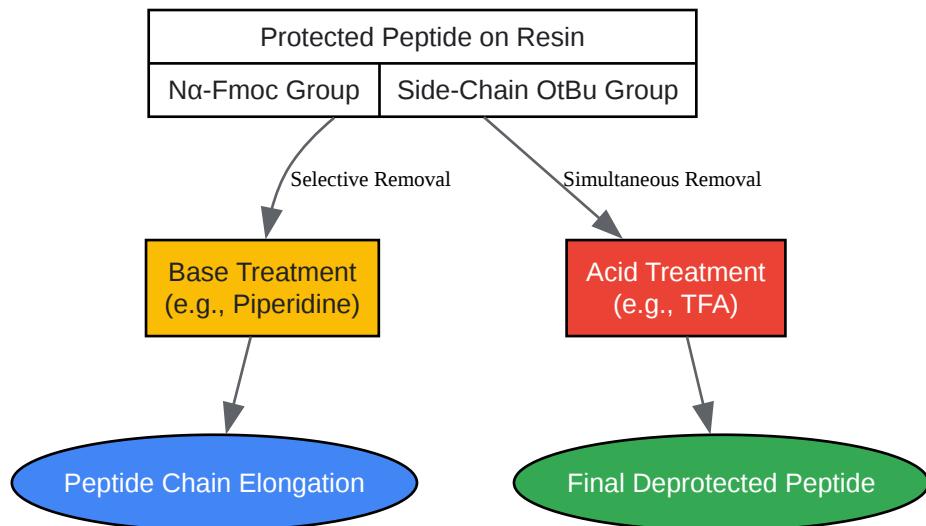
Materials:

- **Fmoc-D-Gla(OtBu)2-OH**
- Appropriate resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU)
- N,N'-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane)
- Dichloromethane (DCM)
- Cold diethyl ether


Methodology:

- Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least one hour.[\[1\]](#)
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine in DMF solution.[\[1\]](#)[\[3\]](#) This exposes the free amine for the next coupling step.
- Amino Acid Coupling:
 - **Fmoc-D-Gla(OtBu)2-OH** is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

- This activated amino acid solution is then added to the deprotected resin.
- The mixture is agitated for 1-2 hours at room temperature to allow for the coupling reaction to complete.[1]
- Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu groups on the Gla residue) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA).[1][3]
- Peptide Precipitation and Purification: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]


Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solid-phase peptide synthesis using **Fmoc-D-Gla(OtBu)2-OH** and the orthogonal protection strategy.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Caption: Orthogonal protection strategy in Fmoc/tBu-based peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-D-Gla(otbu)2-OH | C29H35NO8 | CID 11038682 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 8. FMOC-D-GLA(OTBU)2-OH | 111662-65-8 [chemicalbook.com]
- To cite this document: BenchChem. [Fmoc-D-Gla(otbu)2-OH structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b557689#fmoc-d-gla-otbu-2-oh-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com